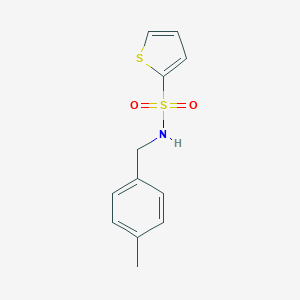![molecular formula C21H20FN3O3S B299314 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299314.png)
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide, also known as PF-04971729, is a small molecule inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for breaking down endocannabinoids, which are molecules that regulate numerous physiological processes in the body. Inhibition of FAAH by PF-04971729 has shown potential therapeutic benefits in various preclinical models of pain, anxiety, and inflammation.
作用机制
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide inhibits FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol. Inhibition of FAAH leads to increased levels of endocannabinoids, which activate cannabinoid receptors in the body. Activation of cannabinoid receptors has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol in various tissues, including the brain and spinal cord. Activation of cannabinoid receptors by these endocannabinoids has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects. 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide has several advantages as a research tool. It is a potent and selective inhibitor of FAAH, which allows for the study of the role of endocannabinoids in various physiological processes. It has also been shown to produce consistent and reproducible effects in preclinical models of pain, anxiety, and inflammation. However, 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide has some limitations as a research tool. It is a small molecule inhibitor, which may limit its use in certain experimental settings. It also has some off-target effects, which may complicate the interpretation of results.
未来方向
There are several future directions for research on 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide. One area of interest is the potential therapeutic benefits of 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide in human diseases such as chronic pain, anxiety disorders, and inflammatory conditions. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have improved therapeutic potential. Additionally, the role of endocannabinoids in various physiological processes is still not fully understood, and further research is needed to elucidate their functions and potential therapeutic applications.
合成方法
The synthesis of 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with 2-fluoroaniline to form the intermediate 2-fluoro-N-(4-methylbenzenesulfonyl)aniline. This intermediate is then reacted with 2-pyridinemethanol and acetic anhydride to form the final product, 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide.
科学研究应用
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide has been extensively studied in preclinical models of pain, anxiety, and inflammation. In a rat model of neuropathic pain, 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide was shown to significantly reduce pain behavior without producing tolerance or physical dependence. In a mouse model of anxiety, 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide was shown to reduce anxiety-like behavior without producing sedation or motor impairment. In a rat model of inflammation, 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide was shown to reduce inflammation and improve tissue damage.
属性
产品名称 |
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide |
|---|---|
分子式 |
C21H20FN3O3S |
分子量 |
413.5 g/mol |
IUPAC 名称 |
2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20FN3O3S/c1-16-9-11-18(12-10-16)29(27,28)25(20-8-3-2-7-19(20)22)15-21(26)24-14-17-6-4-5-13-23-17/h2-13H,14-15H2,1H3,(H,24,26) |
InChI 键 |
IXEPYWWVCVDPIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC=CC=C3F |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299232.png)



![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)
![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)
![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)
![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B299253.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299257.png)